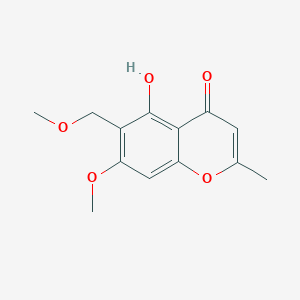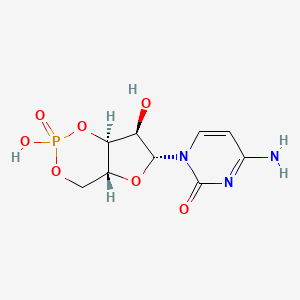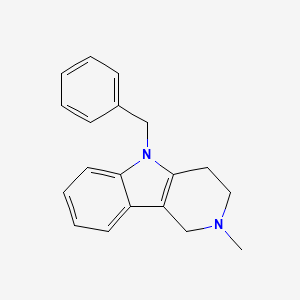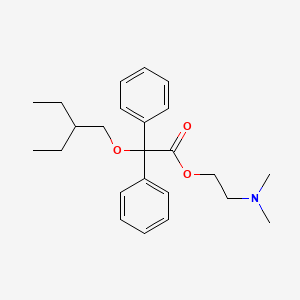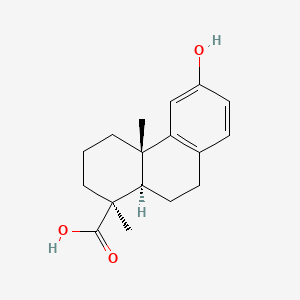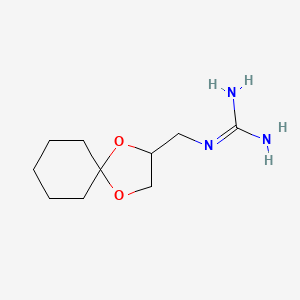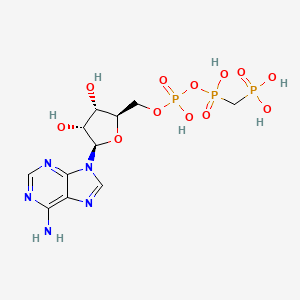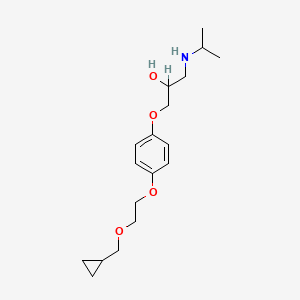
Daphnodorin B
Descripción general
Descripción
Daphnodorin B is a biflavonoid compound isolated from the roots and bark of plants belonging to the genus Daphne, particularly Daphne odora and Daphne giraldii . This compound is known for its unique structural features and significant biological activities, including antioxidative, antifungal, and insecticidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Daphnodorin B involves a multi-step reaction process. Key steps include:
N-ethyl-N,N-diisopropylamine in dichloromethane: under an inert atmosphere at 0°C for 1 hour.
Potassium carbonate in acetone: at 80°C for 10 hours.
Hydrogen chloride in water and methanol: at 30°C for 12 hours.
Sodium hydride in N,N-dimethyl-formamide: at 0°C for 0.17 hours.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources using high-speed counter-current chromatography (HSCCC). The process includes:
- Extraction with a mixture of ethanol and ethyl acetate.
- Purification using a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water .
Análisis De Reacciones Químicas
Types of Reactions: Daphnodorin B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Daphnodorin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying biflavonoid synthesis and reactions.
Biology: Investigated for its antioxidative and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural antioxidants and preservatives .
Mecanismo De Acción
The mechanism of action of Daphnodorin B involves its interaction with various molecular targets and pathways:
Antioxidative Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation
Comparación Con Compuestos Similares
Daphnodorin A: Another biflavonoid from the same genus with similar antioxidative and anti-inflammatory properties.
Daphnodorin C: Known for its antifungal and insecticidal activities.
Daphnogirin A and B: Biflavonoids with significant antioxidative activity .
Uniqueness of Daphnodorin B: this compound stands out due to its potent antioxidative and anti-inflammatory activities, making it a promising candidate for therapeutic applications. Its unique structural features, such as the presence of multiple hydroxyl groups, contribute to its high reactivity and biological activity .
Propiedades
IUPAC Name |
[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNFGJOTOPTIDE-RBISFHTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241941 | |
| Record name | Daphnodorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95733-02-1 | |
| Record name | Daphnodorin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnodorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
